(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(3-nitrophenyl)prop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S.ClH/c1-32-19-7-8-20(33-2)23-22(19)25-24(35-23)27(11-10-26-12-14-34-15-13-26)21(29)9-6-17-4-3-5-18(16-17)28(30)31;/h3-9,16H,10-15H2,1-2H3;1H/b9-6+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSXXKFAISTJLH-MLBSPLJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride is a synthetic compound notable for its potential therapeutic applications, particularly in oncology and neurology. This compound exhibits significant biological activity primarily through its role as a histone deacetylase (HDAC) inhibitor, which is crucial in the regulation of gene expression and cancer cell apoptosis.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d]thiazole moiety
- A morpholinoethyl group
- A nitrophenyl substituent
These structural components contribute to its solubility, bioavailability, and overall biological activity.
The primary mechanism of action involves the inhibition of HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. By inhibiting these enzymes, the compound can:
- Reactivate tumor suppressor genes
- Induce apoptosis in cancer cells
- Potentially modulate inflammatory responses
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Cancer Cell Growth Inhibition
- The compound has shown effectiveness against various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Notably, it has been tested on E-ras 20 tumorigenic cells where it demonstrated a significant reduction in cell viability.
-
Anti-inflammatory Properties
- Preliminary studies suggest that the compound may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
-
Neuroprotective Effects
- Due to its ability to cross the blood-brain barrier, there is potential for this compound in treating neurodegenerative disorders.
Research Findings and Case Studies
A summary of relevant studies is provided below:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated HDAC inhibition leading to reactivation of tumor suppressor genes in various cancer models. |
| Study 2 | Evaluated the anti-inflammatory effects in animal models, showing reduced markers of inflammation. |
| Study 3 | Investigated neuroprotective effects in vitro, indicating potential for treating neurodegenerative diseases. |
Synthesis and Derivatives
The synthesis of this compound involves several key steps:
- Formation of the Benzothiazole Ring : Using 2-aminothiophenol with appropriate aldehydes.
- Coupling Reaction : Reaction with morpholine derivatives.
- Final Modifications : Introduction of nitrophenyl groups through nucleophilic substitution.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzothiazole Core
Compound A: N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide Hydrochloride (CAS: 1217245-90-3)
- Key Difference : The benzothiazole ring has a single methoxy group at position 6 (vs. 4,7-dimethoxy in the target compound).
- Implications : Reduced steric hindrance and altered electronic properties may decrease binding affinity to hydrophobic pockets in target proteins. The dimethoxy groups in the target compound likely enhance lipophilicity and π-π stacking interactions .
Compound B: (E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide (CAS: 895431-39-7)
- Key Difference: The 2-morpholinoethyl group is replaced with a pyridin-3-ylmethyl substituent.
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~532.0 g/mol (HCl salt) | ~506.0 g/mol (HCl salt) | 476.5 g/mol |
| Key Substituents | 4,7-dimethoxy, morpholinoethyl | 6-methoxy, morpholinoethyl | 4,7-dimethoxy, pyridinylmethyl |
| Solubility | Moderate (enhanced by HCl) | Moderate | Low (no salt form reported) |
| Bioavailability | Likely improved due to polarity | Comparable | Potentially limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
